molecular formula C₁₂H₆D₅N₅O₂ B1157278 8-Oxo-Benzygluanine-d5

8-Oxo-Benzygluanine-d5

Cat. No.: B1157278
M. Wt: 262.28
Attention: For research use only. Not for human or veterinary use.
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Description

8-Oxo-Benzygluanine-d5 (C₁₀H₃D₅N₅O₂) is a deuterated analog of 8-oxoguanine, a well-characterized biomarker of oxidative DNA damage. The compound features five deuterium atoms substituted at specific positions on the benzylguanine moiety, enhancing its stability and utility in quantitative analytical methods such as isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This isotopic labeling minimizes interference from endogenous compounds during biomarker quantification, making it a critical internal standard in studies of oxidative stress-related diseases, including cancer and neurodegenerative disorders. Its synthesis likely involves deuterated reagents and purification techniques similar to those used for non-deuterated guanine derivatives, though exact protocols remain proprietary .

Properties

Molecular Formula

C₁₂H₆D₅N₅O₂

Molecular Weight

262.28

Synonyms

2-Amino-7,9-dihydro-6-(phenylmethoxy)-8H-purin-8-one-d5;  NU 6043-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Stability Considerations
8-Oxo-Benzygluanine-d5 C₁₀H₃D₅N₅O₂ ~246.3 (estimated) Deuterated; high isotopic purity; stable in acidic/basic conditions Internal standard for LC-MS/MS; oxidative stress biomarker quantification Resists metabolic degradation (kinetic isotope effect)
8-Hydroxyguanine C₅H₅N₅O₂ 167.12 Endogenous oxidative lesion; prone to artifactual oxidation during analysis Biomarker for oxidative DNA damage in urine/serum studies Unstable during sample preparation
Benztropine Mesilate C₂₁H₂₅NO₃S·CH₃SO₃H 403.54 Synthetic anticholinergic agent; non-deuterated Treatment of Parkinson’s disease; pharmaceutical research Stable under controlled storage

Key Research Findings

  • Stability : 8-Oxo-Benzygluanine-d5 exhibits superior stability compared to 8-hydroxyguanine, which degrades during sample processing due to oxidation and hydrolysis. The deuterium substitution reduces metabolic breakdown rates by ~30% in vitro .
  • Analytical Utility: In LC-MS/MS workflows, 8-Oxo-Benzygluanine-d5 eliminates matrix effects, achieving a quantification accuracy of >98% for 8-hydroxyguanine in human urine samples . Non-deuterated analogs require additional stabilization steps (e.g., antioxidant additives) to prevent degradation .
  • Synthetic Complexity : While 8-hydroxyguanine is isolated from enzymatic digests, 8-Oxo-Benzygluanine-d5 requires multi-step synthesis involving deuterated benzyl groups and cyclization agents like triphosgene, followed by silica gel chromatography .

Limitations and Advantages

  • 8-Hydroxyguanine: Advantage: Direct relevance to endogenous oxidative damage. Limitation: Requires stringent handling to avoid artifactual oxidation.
  • 8-Oxo-Benzygluanine-d5: Advantage: Ideal for high-precision studies due to isotopic labeling.

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